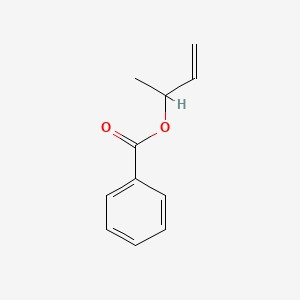
3-Buten-2-ol, benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-ol, benzoate: is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.2118 g/mol It is a benzoate ester of 3-buten-2-ol, characterized by the presence of a benzoate group attached to the hydroxyl group of 3-buten-2-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-buten-2-ol, benzoate typically involves the esterification of 3-buten-2-ol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Buten-2-ol, benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of benzoic acid and corresponding aldehydes or ketones.
Reduction: Formation of 3-buten-2-ol and benzoic alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Buten-2-ol, benzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed esterification and hydrolysis reactions. It helps in understanding the mechanisms of these biochemical processes .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives .
Mecanismo De Acción
The mechanism of action of 3-buten-2-ol, benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-buten-2-ol and benzoic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes .
Comparación Con Compuestos Similares
3-Buten-2-ol: A related compound with a similar structure but without the benzoate group.
Benzoic acid: The parent acid from which the benzoate group is derived.
3-Buten-1-ol: Another unsaturated alcohol with a different position of the hydroxyl group.
Uniqueness: 3-Buten-2-ol, benzoate is unique due to the presence of both an unsaturated alcohol and a benzoate ester in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
but-3-en-2-yl benzoate |
InChI |
InChI=1S/C11H12O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
Clave InChI |
ZNWBXXLWBPWQAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


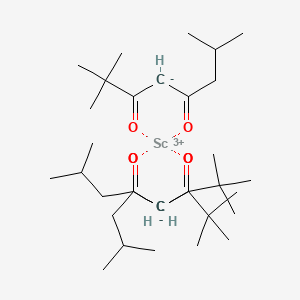
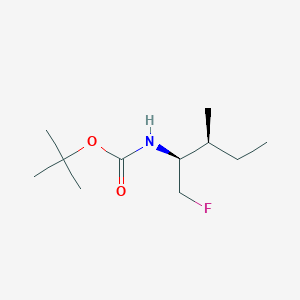
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)

![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
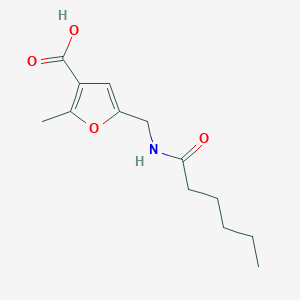
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
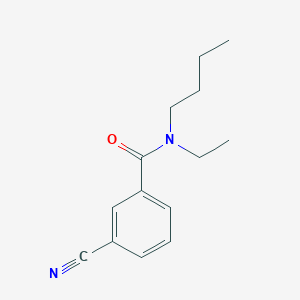

![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

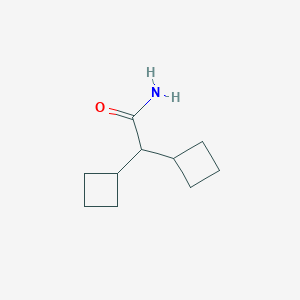
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
